molecular formula C8H12O2S B11947239 9lambda~6~-Thiabicyclo[4.2.1]non-7-ene-9,9-dione CAS No. 6522-52-7

9lambda~6~-Thiabicyclo[4.2.1]non-7-ene-9,9-dione

Cat. No.: B11947239
CAS No.: 6522-52-7
M. Wt: 172.25 g/mol
InChI Key: SJPUYWOQRBAJKD-UHFFFAOYSA-N
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Description

9-THIABICYCLO[421]NON-7-ENE 9,9-DIOXIDE is a bicyclic compound with the molecular formula C8H12O2S It is known for its unique structure, which includes a sulfur atom integrated into a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-THIABICYCLO[4.2.1]NON-7-ENE 9,9-DIOXIDE typically involves the oxidation of 9-thiabicyclo[4.2.1]non-7-ene. Common oxidizing agents used in this process include hydrogen peroxide (H2O2) and peracids. The reaction is usually carried out under controlled conditions to ensure the selective formation of the dioxide derivative.

Industrial Production Methods

While specific industrial production methods for 9-THIABICYCLO[4.2.1]NON-7-ENE 9,9-DIOXIDE are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

9-THIABICYCLO[4.2.1]NON-7-ENE 9,9-DIOXIDE undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxide back to the parent thiabicyclo compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Parent thiabicyclo compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

9-THIABICYCLO[4.2.1]NON-7-ENE 9,9-DIOXIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-THIABICYCLO[4.2.1]NON-7-ENE 9,9-DIOXIDE involves its interaction with various molecular targets. The sulfur atom in the bicyclic structure plays a crucial role in its reactivity. The compound can interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    9-Thiabicyclo[4.2.1]non-7-ene: The parent compound without the dioxide functionality.

    Sulfone derivatives: Compounds with similar sulfur-containing bicyclic structures but different oxidation states.

Uniqueness

9-THIABICYCLO[4.2.1]NON-7-ENE 9,9-DIOXIDE is unique due to its specific oxidation state and the presence of the dioxide functionality. This gives it distinct chemical properties and reactivity compared to its parent compound and other similar structures.

Properties

CAS No.

6522-52-7

Molecular Formula

C8H12O2S

Molecular Weight

172.25 g/mol

IUPAC Name

9λ6-thiabicyclo[4.2.1]non-7-ene 9,9-dioxide

InChI

InChI=1S/C8H12O2S/c9-11(10)7-3-1-2-4-8(11)6-5-7/h5-8H,1-4H2

InChI Key

SJPUYWOQRBAJKD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C=CC(C1)S2(=O)=O

Origin of Product

United States

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